tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Description
This compound is a spirocyclic derivative featuring an imidazo[4,5-c]pyridine core fused to a piperidine ring. The tert-butyl carbamate group at the 1'-position serves as a protective moiety, while the cyclopropylcarbonyl substituent at the 5-position introduces steric and electronic modifications critical for biological activity or synthetic intermediate stability. Such spiro scaffolds are prevalent in medicinal chemistry due to their conformational rigidity, which enhances target binding selectivity .
Properties
IUPAC Name |
tert-butyl 5-(cyclopropanecarbonyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-18(2,3)26-17(25)22-10-7-19(8-11-22)15-14(20-12-21-15)6-9-23(19)16(24)13-4-5-13/h12-13H,4-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQGZYPMLSHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2C(=O)C4CC4)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₃N₃O₄
- Molecular Weight : 325.39 g/mol
- CAS Number : Not specified in the search results.
The compound features a spiro structure that combines imidazopyridine and piperidine moieties, which are known to influence biological activity through interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that derivatives of imidazopyridine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to interact with key signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Some imidazopyridine derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter systems or reducing oxidative stress .
- Antimicrobial Properties : Certain compounds within this class have shown activity against various bacterial strains, suggesting potential applications in treating infections .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation .
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors to elicit physiological responses .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
-
Antitumor Studies :
- A study published in Cancer Research highlighted the efficacy of imidazopyridine derivatives in inhibiting the growth of breast cancer cells through apoptosis induction .
- Another research indicated that these compounds could enhance the effects of existing chemotherapeutic agents by targeting multiple pathways involved in tumor resistance .
- Neuroprotective Research :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Notes:
- *Estimated molecular weight based on structural analogs.
- The cyclopropylcarbonyl group in the target compound likely confers superior metabolic stability compared to linear acyl chains (e.g., propionyl) due to reduced susceptibility to enzymatic hydrolysis .
- The methoxyacetyl analog’s polar substituent enhances aqueous solubility but may reduce blood-brain barrier penetration compared to the cyclopropyl derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
